molecular formula C20H16BrN3OS B2841766 (E)-3-((4-bromophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 373617-77-7

(E)-3-((4-bromophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2841766
CAS RN: 373617-77-7
M. Wt: 426.33
InChI Key: WTZOTIDGRPPANX-NTCAYCPXSA-N
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Description

(E)-3-((4-bromophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, also known as BPTAA, is a chemical compound that belongs to the acrylonitrile family. BPTAA has gained significant attention in the scientific community because of its potential applications in medicinal chemistry.

Scientific Research Applications

Photophysical and Photochemical Applications

One area of application involves the design and synthesis of donor-acceptor substituted thiophene dyes, which exhibit enhanced nonlinear optical limiting properties. These properties are crucial for the development of optoelectronic devices aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The effectiveness of these thiophene dyes, including their optical limiting performance under laser excitation, is attributed to two-photon absorption processes, as demonstrated through experimental techniques and density functional theory (DFT) calculations (Anandan et al., 2018).

Organic Synthesis and Structural Analysis

In the realm of organic synthesis, the compound and its derivatives have been engaged in the creation of new heterocycles, demonstrating potential as antifungal agents. These synthetic routes often involve reactions with phenacyl bromides or hydrazonoyl chlorides, leading to various biologically active thiazoline, thiophene, and thiadiazole derivatives. The structural elucidation of these compounds, including their assignment based on elemental analysis and spectroscopic data, highlights their potential utility in pharmaceutical chemistry (Gomha & Abdel‐Aziz, 2012).

Cytotoxicity and Potential Medical Applications

Another critical application area is the investigation of novel acrylonitrile derivatives for cytotoxicity against various human cancer cell lines. Research into these compounds, including those substituted at position 2 with triazoles or benzimidazoles, has revealed promising in vitro cytotoxic potency. The structure-activity relationships derived from these studies indicate the potential of these compounds in cancer treatment, with specific modifications enhancing their activity. The mechanism of cell death induced by these compounds, including the activation of caspases, suggests their utility as apoptosis-inducing agents in cancer therapy (Sa̧czewski et al., 2004).

Photoluminescence and Material Science

The synthesis and study of 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units have also been noted for their photoluminescence characteristics. These compounds exhibit green fluorescence both in solid state and solution, with good thermal stability, making them suitable for application in material science, specifically in the development of fluorescent materials and organic light-emitting diodes (OLEDs) (Xu et al., 2012).

Functional Material Modification

Moreover, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including those related to the chemical family of interest, demonstrates the compound's utility in creating functional materials. These modified polymers, showcasing enhanced thermal stability and significant antibacterial and antifungal activities, have potential applications in medical and environmental sciences (Aly & El-Mohdy, 2015).

properties

IUPAC Name

(E)-3-(4-bromoanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3OS/c1-2-25-18-9-3-14(4-10-18)19-13-26-20(24-19)15(11-22)12-23-17-7-5-16(21)6-8-17/h3-10,12-13,23H,2H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZOTIDGRPPANX-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-bromophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

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